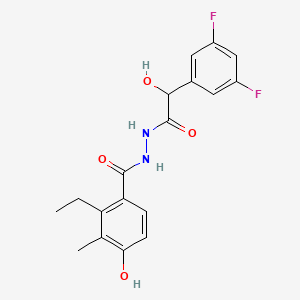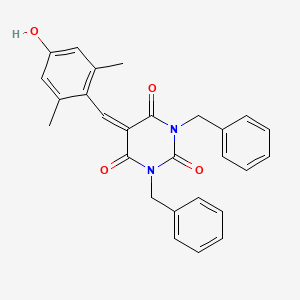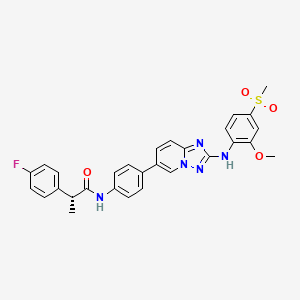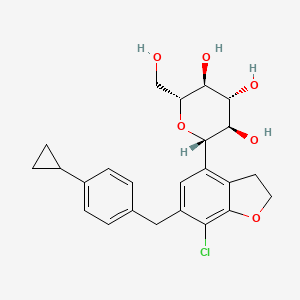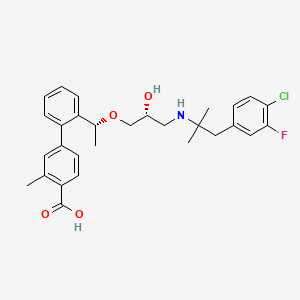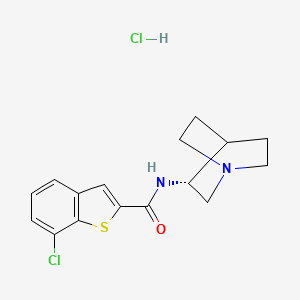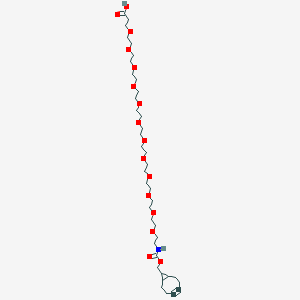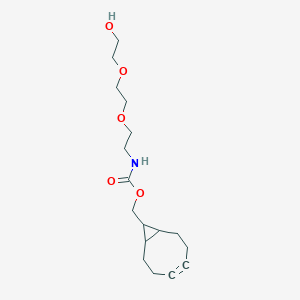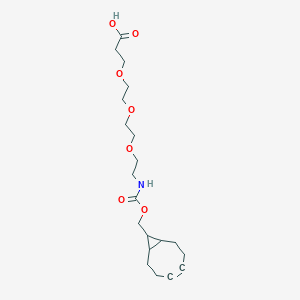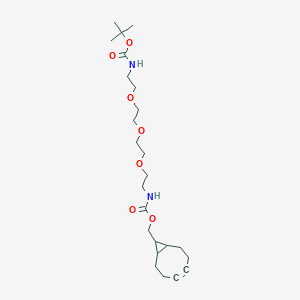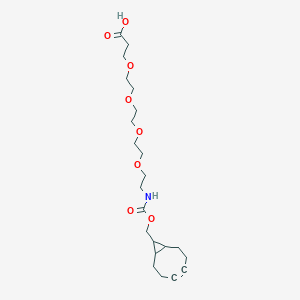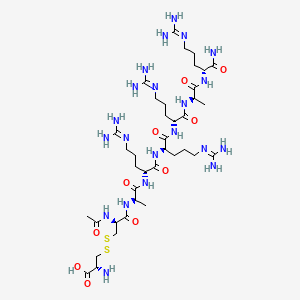
Etelcalcetide
Descripción general
Descripción
Etelcalcetide is a calcimimetic drug used for the treatment of secondary hyperparathyroidism in patients undergoing hemodialysis . It is administered intravenously at the end of each dialysis session .
Synthesis Analysis
Etelcalcetide is synthesized using a solid phase synthesis method . The method involves synthesizing an Etelcalcetide backbone peptide resin, removing the side chain protecting group of Cys in the peptide chain, and then activating the sulfydryl of the Cys side chain on the peptide resin with 2,2’-dithiodipyridine and constructing a disulfide bond with L-Cys .
Molecular Structure Analysis
The molecular formula of Etelcalcetide is C38H73N21O10S2 . Its molecular weight is 1048.3 g/mol .
Chemical Reactions Analysis
Etelcalcetide is a recently approved intravenous calcimimetic that reduces serum parathyroid hormone (PTH), calcium, phosphorus, and fibroblast growth factor-23 concentrations .
Physical And Chemical Properties Analysis
Etelcalcetide has a molecular weight of 1048.25 g/mol . It is an oligopeptide .
Aplicaciones Científicas De Investigación
1. Treatment of Secondary Hyperparathyroidism (SHPT) in Chronic Kidney Disease (CKD) Patients
- Summary of Application : Etelcalcetide is used for the treatment of SHPT, a complication of CKD. It reduces circulating levels of parathyroid hormone and calcium by binding directly to the calcium-sensing receptor .
- Methods of Application : Etelcalcetide is administered intravenously three times per week at the end of a haemodialysis session .
- Results : Etelcalcetide has been approved in the EU for the treatment of SHPT in adult patients with CKD on haemodialysis therapy .
2. Prevention of Vascular Calcification in CKD Patients with SHPT
- Summary of Application : Etelcalcetide prevents vascular calcification, a common occurrence in patients with CKD, by substantially lowering parathyroid hormone (PTH) and fibroblast growth factor-23 (FGF23) levels .
- Methods of Application : The study compared the effects of etelcalcetide and paricalcitol on vascular calcification in rats with adenine-induced CKD and SHPT .
- Results : Etelcalcetide prevented vascular calcification, at least in part, due to reductions in serum FGF23, calcium, and phosphorus levels .
3. Anti-inflammatory Effect in Hemodialysis Patients
- Summary of Application : The simultaneous intravenous use of paricalcitol and etelcalcetide may have a synergic anti-inflammatory effect .
- Methods of Application : The study investigated the anti-inflammatory effect of the simultaneous intravenous use of paricalcitol and etelcalcetide .
- Results : Etelcalcetide proved to reduce PTH levels in hemodialysis patients with severe SHP. No significant adverse events were reported .
1. Treatment of Secondary Hyperparathyroidism (SHPT) in Chronic Kidney Disease (CKD) Patients
- Summary of Application : Etelcalcetide is used for the treatment of SHPT, a complication of CKD. It reduces circulating levels of parathyroid hormone and calcium by binding directly to the calcium-sensing receptor .
- Methods of Application : Etelcalcetide is administered intravenously three times per week at the end of a haemodialysis session .
- Results : Etelcalcetide has been approved in the EU for the treatment of SHPT in adult patients with CKD on haemodialysis therapy .
2. Prevention of Vascular Calcification in CKD Patients with SHPT
- Summary of Application : Etelcalcetide prevents vascular calcification, a common occurrence in patients with CKD, by substantially lowering parathyroid hormone (PTH) and fibroblast growth factor-23 (FGF23) levels .
- Methods of Application : The study compared the effects of etelcalcetide and paricalcitol on vascular calcification in rats with adenine-induced CKD and SHPT .
- Results : Etelcalcetide prevented vascular calcification, at least in part, due to reductions in serum FGF23, calcium, and phosphorus levels .
3. Anti-inflammatory Effect in Hemodialysis Patients
- Summary of Application : The simultaneous intravenous use of paricalcitol and etelcalcetide may have a synergic anti-inflammatory effect .
- Methods of Application : The study investigated the anti-inflammatory effect of the simultaneous intravenous use of paricalcitol and etelcalcetide .
- Results : Etelcalcetide proved to reduce PTH levels in hemodialysis patients with severe SHP. No significant adverse events were reported .
1. Treatment of Secondary Hyperparathyroidism (SHPT) in Chronic Kidney Disease (CKD) Patients
- Summary of Application : Etelcalcetide is used for the treatment of SHPT, a complication of CKD. It reduces circulating levels of parathyroid hormone and calcium by binding directly to the calcium-sensing receptor .
- Methods of Application : Etelcalcetide is administered intravenously three times per week at the end of a haemodialysis session .
- Results : Etelcalcetide has been approved in the EU for the treatment of SHPT in adult patients with CKD on haemodialysis therapy .
2. Prevention of Vascular Calcification in CKD Patients with SHPT
- Summary of Application : Etelcalcetide prevents vascular calcification, a common occurrence in patients with CKD, by substantially lowering parathyroid hormone (PTH) and fibroblast growth factor-23 (FGF23) levels .
- Methods of Application : The study compared the effects of etelcalcetide and paricalcitol on vascular calcification in rats with adenine-induced CKD and SHPT .
- Results : Etelcalcetide prevented vascular calcification, at least in part, due to reductions in serum FGF23, calcium, and phosphorus levels .
3. Anti-inflammatory Effect in Hemodialysis Patients
- Summary of Application : The simultaneous intravenous use of paricalcitol and etelcalcetide may have a synergic anti-inflammatory effect .
- Methods of Application : The study investigated the anti-inflammatory effect of the simultaneous intravenous use of paricalcitol and etelcalcetide .
- Results : Etelcalcetide proved to reduce PTH levels in hemodialysis patients with severe SHP. No significant adverse events were reported .
Safety And Hazards
Etelcalcetide has been associated with adverse drug reactions (ADRs) in 14.1% of patients, with metabolism and nutrition disorders being the most frequent classes of ADRs . Hypocalcemia-related ADRs occurred in 8.7% of patients . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Direcciones Futuras
Etelcalcetide has been shown to enhance osteoblast activity through a non-PTH-dependent pathway, besides reducing bone turnover, mineralization defect, and marrow fibrosis with favorable effects on bone structure and strength . This suggests potential future directions for the use of Etelcalcetide in improving bone health .
Propiedades
IUPAC Name |
(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H73N21O10S2/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52)/t18-,19-,21+,22-,23-,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIAZGVDEUQPRI-ZJQCGQFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H73N21O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70155132 | |
| Record name | Etelcalcetide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1048.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Etelcalcetide is a calcimimetic agent that allosterically modulates the calcium-sensing receptor (CaSR). Etelcalcetide binds to the CaSR and enhances activation of the receptor by extracellular calcium. Activation of the CaSR on parathyroid chief cells decreases PTH secretion. | |
| Record name | Etelcalcetide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12865 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Etelcalcetide | |
CAS RN |
1262780-97-1 | |
| Record name | Etelcalcetide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262780971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etelcalcetide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12865 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etelcalcetide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETELCALCETIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ME133FJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




